3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid
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Overview
Description
The compound “3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is attached to a butanoic acid group, which is a four-carbon chain with a carboxylic acid group at one end . The butanoic acid group also contains a phenylamino group, which consists of a phenyl ring (a six-membered carbon ring) attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the general knowledge of organic chemistry. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom . The butanoic acid group is a four-carbon chain with a carboxylic acid group at one end . The phenylamino group consists of a phenyl ring attached to an amino group .Scientific Research Applications
Integrin Inhibition for Idiopathic Pulmonary Fibrosis Treatment : A derivative of 3-aryl(pyrrolidin-1-yl)butanoic acids, which includes structures similar to 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid, has been investigated for its high affinity and selectivity for the αvβ6 integrin. This research suggests potential therapeutic applications in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Anticonvulsant Activities : Studies have shown that derivatives of this compound exhibit anticonvulsant activities. This was demonstrated using nicotine and corazole convulsion models, suggesting their potential in developing anticonvulsant drugs (Yakovleva et al., 2020).
Synthesis of Biologically Active Heterocyclic Compounds : This compound serves as an important intermediate in synthesizing biologically active heterocyclic compounds. Its structural properties, such as the morpholine ring adopting a chair conformation, play a key role in this application (Mazur et al., 2007).
Antimicrobial and Analgesic Activity : Some derivatives of this compound exhibit moderate antimicrobial and analgesic activities. This indicates potential applications in the development of new antimicrobial and analgesic agents (Koz’minykh et al., 2004).
Antibacterial Activity : Studies on tertiary aminoalkanols hydrochlorides, related to this compound, have shown promising antibacterial activity. This highlights the compound's relevance in the search for new biologically active compounds (Isakhanyan et al., 2014).
Future Directions
The future research directions for “3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior and interactions with other molecules. Additionally, its potential as a drug could be explored further, given the interest in morpholine-containing compounds in pharmaceutical research .
Properties
IUPAC Name |
4-anilino-3-morpholin-4-yl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)10-12(16-6-8-20-9-7-16)14(19)15-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEGPUORGOKMAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)O)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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